4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide
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Overview
Description
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl and amido groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride with appropriate amines and biphenyl derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The amido groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the amido groups produces corresponding amines .
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amido groups enable it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride: Shares the sulfonyl functional group but lacks the biphenyl and amido components.
N-(4’-[4-(Pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL)benzamide: Similar structure but with different functional groups.
Uniqueness
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is unique due to its combination of sulfonyl, amido, and biphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C34H34N4O6S2 |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C34H34N4O6S2/c39-33(27-9-17-31(18-10-27)45(41,42)37-21-1-2-22-37)35-29-13-5-25(6-14-29)26-7-15-30(16-8-26)36-34(40)28-11-19-32(20-12-28)46(43,44)38-23-3-4-24-38/h5-20H,1-4,21-24H2,(H,35,39)(H,36,40) |
InChI Key |
HZMQXFNRFWGXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Origin of Product |
United States |
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